1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone
Overview
Description
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
The synthesis of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone can be achieved through several methods. One common approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indoline derivative. Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-(2-nitrophenyl)ethanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of a nitrophenyl group and an indoline structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-nitrophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12-10-13-6-2-4-8-15(13)18(12)17(20)11-14-7-3-5-9-16(14)19(21)22/h2-9,12H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDONOQNNECXBQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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